molecular formula C28H31N5O2S2 B11619033 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11619033
M. Wt: 533.7 g/mol
InChI Key: MHGNPHYTXKDBQN-QJOMJCCJSA-N
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Description

“2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes may include:

    Formation of the Piperazine Ring: This step involves the reaction of benzyl chloride with piperazine under basic conditions.

    Construction of the Thiazolidinone Ring: This can be achieved by reacting a thioamide with a suitable α-haloketone.

    Pyrido[1,2-a]pyrimidin-4-one Core Formation: This step may involve cyclization reactions using appropriate precursors.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.

Medicine

The compound might be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Studies may focus on its efficacy, toxicity, and mechanism of action.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which “2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds containing the piperazine ring, which are known for their diverse pharmacological activities.

    Thiazolidinone Derivatives: Compounds with the thiazolidinone ring, often studied for their antimicrobial and anti-inflammatory properties.

    Pyrido[1,2-a]pyrimidin-4-one Derivatives: Compounds with the pyrido[1,2-a]pyrimidin-4-one core, which may exhibit various biological activities.

Uniqueness

The uniqueness of “2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H31N5O2S2

Molecular Weight

533.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N5O2S2/c1-4-20(3)33-27(35)23(37-28(33)36)17-22-25(29-24-19(2)9-8-12-32(24)26(22)34)31-15-13-30(14-16-31)18-21-10-6-5-7-11-21/h5-12,17,20H,4,13-16,18H2,1-3H3/b23-17-

InChI Key

MHGNPHYTXKDBQN-QJOMJCCJSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC5=CC=CC=C5)SC1=S

Origin of Product

United States

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